methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate
Overview
Description
“Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol. It is a derivative of 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve the use of 1H-1,2,4-Triazole-3-thiol . This compound exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from 1H-1,2,4-Triazole-3-thiol through regioselective S-alkylation . Other reactions could involve its derivatives, which have been synthesized and assessed for their antiproliferative activity against colon cancer cell line (SW480) .Scientific Research Applications
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Pharmacological Applications
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
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Anticancer Agents
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
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Surface Enhanced Raman Scattering Probe
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Organocatalysis, Agrochemicals, and Materials Science
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Drug Discovery and Organic Synthesis
Future Directions
properties
IUPAC Name |
methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROTTKUXFXPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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